Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. This reaction proceeds at room temperature and yields the desired pyrazole derivative in good to excellent yields . Another method involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamido groups, often using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to engage in hydrogen bonding and other interactions with biological macromolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Similar structure but lacks the acetamido group.
3,5-Disubstituted Pyrazoles: These compounds share the pyrazole core but have different substituents at the 3 and 5 positions.
Uniqueness
Ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate is unique due to the presence of both acetamido and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various derivatives with tailored properties .
Properties
CAS No. |
88428-50-6 |
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Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-amino-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O3/c1-3-15-8(14)5-6(9)11-12-7(5)10-4(2)13/h3H2,1-2H3,(H4,9,10,11,12,13) |
InChI Key |
ONYQZWGNKPZUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NC(=O)C)N |
Origin of Product |
United States |
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